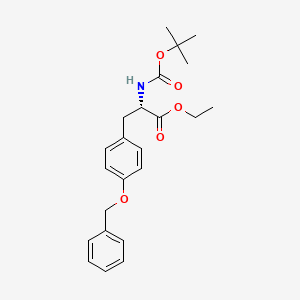
beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate): is a complex organic compound used primarily in biochemical research. It is a derivative of glucuronic acid, which is a key component in the metabolism of carbohydrates. This compound is often utilized in the study of glycosylation processes and carbohydrate chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate) typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucuronic acid are protected using acetylation to form the triacetate derivative.
Esterification: The carboxyl group is esterified with methanol to form the methyl ester.
Formation of Carbonate: The final step involves the reaction of the protected glucuronic acid methyl ester with 4-nitrophenyl chloroformate to form the nitrophenyl carbonate derivative.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale, with optimizations for yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: The compound can undergo hydrolysis to remove the acetyl protecting groups, yielding the free hydroxyl groups.
Substitution: The nitrophenyl carbonate group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Substitution: Requires nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation and Reduction: Various oxidizing or reducing agents can be used, depending on the desired transformation.
Major Products:
Hydrolysis Products: Free hydroxyl groups.
Substitution Products: Various derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Altered oxidation states of the compound.
Applications De Recherche Scientifique
Chemistry:
Glycosylation Studies: Used to study the process of glycosylation, which is the attachment of sugars to proteins or lipids.
Carbohydrate Chemistry: Helps in understanding the structure and function of carbohydrates.
Biology:
Enzyme Studies: Used to study enzymes involved in carbohydrate metabolism.
Cell Signaling: Investigates the role of glycosylated molecules in cell signaling pathways.
Medicine:
Drug Development: Potential use in the development of drugs targeting glycosylation pathways.
Diagnostics: May be used in diagnostic assays for detecting glycosylation-related disorders.
Industry:
Biotechnology: Utilized in the production of glycosylated proteins and other biotechnological applications.
Mécanisme D'action
The compound exerts its effects primarily through its interactions with enzymes and other proteins involved in glycosylation. The nitrophenyl carbonate group can act as a leaving group, facilitating the formation of glycosidic bonds. This makes it a valuable tool in the study of glycosylation mechanisms and pathways.
Comparaison Avec Des Composés Similaires
Beta-D-Glucopyranuronic Acid Methyl Ester: Lacks the triacetate and nitrophenyl carbonate groups.
Beta-D-Glucopyranuronic Acid Triacetate: Lacks the nitrophenyl carbonate group.
Beta-D-Glucopyranuronic Acid Nitrophenyl Carbonate: Lacks the triacetate groups.
Uniqueness: Beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate) is unique due to the presence of both the triacetate protecting groups and the nitrophenyl carbonate group. This combination allows for versatile chemical modifications and makes it a valuable tool in biochemical research.
Propriétés
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)carbonyloxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO14/c1-9(22)30-14-15(31-10(2)23)17(32-11(3)24)19(34-16(14)18(25)29-4)35-20(26)33-13-7-5-12(6-8-13)21(27)28/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZDLZHZVWFBBG-CWLGOENISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)






